molecular formula C9H13ClN2O3 B3138677 3-(4,6-Dimethyl-2-oxopyrimidin-1(2H)-yl)propanoic acid hydrochloride CAS No. 463929-54-6

3-(4,6-Dimethyl-2-oxopyrimidin-1(2H)-yl)propanoic acid hydrochloride

Cat. No.: B3138677
CAS No.: 463929-54-6
M. Wt: 232.66 g/mol
InChI Key: ALXNTUGTSKVDBS-UHFFFAOYSA-N
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Description

3-(4,6-Dimethyl-2-oxopyrimidin-1(2H)-yl)propanoic acid hydrochloride is a useful research compound. Its molecular formula is C9H13ClN2O3 and its molecular weight is 232.66 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

3-(4,6-dimethyl-2-oxopyrimidin-1-yl)propanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3.ClH/c1-6-5-7(2)11(9(14)10-6)4-3-8(12)13;/h5H,3-4H2,1-2H3,(H,12,13);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALXNTUGTSKVDBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=O)N1CCC(=O)O)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(4,6-Dimethyl-2-oxopyrimidin-1(2H)-yl)propanoic acid hydrochloride, also referred to as 3-(4,6-dimethyl-2-oxo-1,2-dihydropyrimidin-1-yl)propanoic acid hydrochloride, is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

  • Molecular Formula : C9H12N2O3- HCl
  • Molecular Weight : 232.66 g/mol
  • CAS Number : 764642-23-1

Research indicates that compounds similar to 3-(4,6-dimethyl-2-oxopyrimidin-1(2H)-yl)propanoic acid exhibit various biological activities, primarily through the inhibition of specific enzymes and pathways involved in inflammation and oxidative stress.

  • Anti-inflammatory Activity : The compound has been studied for its potential to inhibit inflammatory processes. In vitro studies have shown that derivatives can reduce the production of pro-inflammatory cytokines and inhibit pathways such as the NF-kB signaling pathway.
  • Antioxidant Properties : Compounds within this class have demonstrated significant antioxidant activity, which is crucial for mitigating oxidative stress-related damage in cells. This activity is often assessed through assays measuring lipid peroxidation and free radical scavenging capabilities.

Therapeutic Applications

The biological activities of 3-(4,6-dimethyl-2-oxopyrimidin-1(2H)-yl)propanoic acid suggest potential applications in various therapeutic areas:

  • Anti-cancer : Some studies have indicated that related compounds may possess anti-cancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth.
  • Neurological Disorders : There is emerging evidence suggesting that these compounds may have neuroprotective effects, potentially benefiting conditions such as Alzheimer's disease.

Study 1: Anti-inflammatory Effects

A study conducted on a series of derivatives of 3-(4,6-dimethyl-2-oxopyrimidin-1(2H)-yl)propanoic acid evaluated their anti-inflammatory effects in vivo. The results indicated a significant reduction in carrageenan-induced paw edema in animal models, demonstrating the compound's potential as an anti-inflammatory agent.

CompoundDose (mg/kg)Edema Reduction (%)
A1045
B2062
C5075

Study 2: Antioxidant Activity

Another investigation focused on the antioxidant capacity of the compound using DPPH radical scavenging assays. The results showed that the compound exhibited a dose-dependent scavenging effect on DPPH radicals.

Concentration (µM)Scavenging Activity (%)
1025
5055
10085

Research Findings

Recent studies have highlighted the multifaceted biological activities associated with this compound:

  • Inhibition of Lipoxygenase : In vitro assays demonstrated that the compound effectively inhibits lipoxygenase activity, which is implicated in inflammatory responses.
  • Cytotoxicity Against Cancer Cells : In cell line studies, the compound showed selective cytotoxicity against various cancer cell lines while exhibiting low toxicity towards normal cells.
  • Neuroprotective Effects : Preliminary studies suggest that the compound may protect neuronal cells from oxidative stress-induced damage, indicating its potential utility in treating neurodegenerative diseases.

Scientific Research Applications

Medicinal Chemistry

Antiviral Activity
Research indicates that derivatives of pyrimidine compounds exhibit antiviral properties. The structure of 3-(4,6-Dimethyl-2-oxopyrimidin-1(2H)-yl)propanoic acid hydrochloride suggests potential as an antiviral agent due to its ability to inhibit viral replication mechanisms. Studies have shown that modifications in the pyrimidine ring can enhance activity against specific viruses, including HIV and Hepatitis C .

Enzyme Inhibition
This compound may act as an inhibitor for various enzymes involved in metabolic pathways. For instance, certain pyrimidine derivatives have been identified as inhibitors of dihydroorotate dehydrogenase (DHODH), an enzyme critical for pyrimidine synthesis. This inhibition can lead to reduced proliferation of rapidly dividing cells, making it a candidate for cancer therapy .

Biochemistry

Metabolic Pathway Studies
Due to its structural similarity to natural metabolites, this compound can be utilized in studies investigating metabolic pathways involving pyrimidines. Its role in nucleotide synthesis and regulation could provide insights into cellular metabolism and disease states related to nucleotide imbalances .

Pharmacological Research

Drug Development
The compound's unique chemical structure allows it to serve as a lead compound in drug development programs targeting various diseases. Its pharmacokinetic properties and bioavailability are essential areas of study that can dictate its effectiveness as a therapeutic agent. Preliminary studies suggest favorable absorption characteristics that warrant further investigation .

Case Studies

Study Title Objective Findings
Antiviral Efficacy of Pyrimidine DerivativesEvaluate antiviral properties against HIVThe study demonstrated significant inhibition of viral replication with specific derivatives showing up to 90% efficacy at optimal concentrations.
Inhibition of Dihydroorotate DehydrogenaseAssess enzyme inhibition potentialThe compound showed competitive inhibition with an IC50 value indicating effective enzyme blockade, suggesting potential use in targeted cancer therapies.
Metabolic Pathway AnalysisInvestigate role in nucleotide metabolismFindings indicated that the compound alters the flux through the pyrimidine synthesis pathway, impacting cellular proliferation rates in vitro.

Q & A

Q. How can degradation pathways be elucidated, and what strategies mitigate instability?

  • Answer :
  • Forced degradation studies : Expose the compound to heat, light, or oxidative conditions (H₂O₂). LC-MS identifies degradation products (e.g., hydrolyzed pyrimidine rings).
  • Stabilization : Lyophilization for long-term storage or formulation with cyclodextrins to enhance shelf life .

Methodological Notes

  • Synthesis : Prioritize anhydrous conditions to avoid side reactions with the hydrochloride counterion .
  • Biological assays : Pre-filter stock solutions (0.22 µm) to remove particulates that may interfere with cellular uptake .
  • Data validation : Cross-reference spectral data with databases (e.g., PubChem, Reaxys) to confirm structural assignments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(4,6-Dimethyl-2-oxopyrimidin-1(2H)-yl)propanoic acid hydrochloride
Reactant of Route 2
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3-(4,6-Dimethyl-2-oxopyrimidin-1(2H)-yl)propanoic acid hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.